molecular formula C9H5ClF6O B13604025 2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol

2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol

Cat. No.: B13604025
M. Wt: 278.58 g/mol
InChI Key: VNQQCHNZJWLBIS-UHFFFAOYSA-N
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Description

2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of a chloro group, two trifluoromethyl groups, and a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as N-bromosuccinimide (NBS) and trifluoromethyl iodide under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, including Friedel-Crafts acylation followed by reduction reactions . The scalability of these methods allows for the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzyl alcohols .

Scientific Research Applications

2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol involves interactions with specific molecular targets and pathways. The presence of the trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol is unique due to the presence of both chloro and two trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high lipophilicity and chemical stability .

Properties

Molecular Formula

C9H5ClF6O

Molecular Weight

278.58 g/mol

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H5ClF6O/c10-6-2-1-4(8(11,12)13)3-5(6)7(17)9(14,15)16/h1-3,7,17H

InChI Key

VNQQCHNZJWLBIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(F)(F)F)O)Cl

Origin of Product

United States

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